molecular formula C19H15F3N4O3S B2778893 2,6-difluoro-N-({5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide CAS No. 903270-63-3

2,6-difluoro-N-({5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide

Cat. No.: B2778893
CAS No.: 903270-63-3
M. Wt: 436.41
InChI Key: BBICTIGHYXBEMA-UHFFFAOYSA-N
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Description

2,6-difluoro-N-({5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide is a complex organic compound characterized by the presence of multiple functional groups, including fluorine atoms, a carbamoyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-({5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide typically involves multiple steps, starting from commercially available precursors One common approach is the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-({5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2,6-difluoro-N-({5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and possible therapeutic effects.

    Industry: Utilized in the production of advanced materials with specific properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-({5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and oxadiazole ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-difluorobenzoic acid
  • 4-fluorobenzamide
  • 1,3,4-oxadiazole derivatives

Uniqueness

2,6-difluoro-N-({5-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of multiple fluorine atoms enhances its stability and lipophilicity, while the oxadiazole ring contributes to its potential biological activity.

Properties

IUPAC Name

2,6-difluoro-N-[[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O3S/c20-12-6-4-11(5-7-12)8-23-15(27)10-30-19-26-25-16(29-19)9-24-18(28)17-13(21)2-1-3-14(17)22/h1-7H,8-10H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBICTIGHYXBEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC2=NN=C(O2)SCC(=O)NCC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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